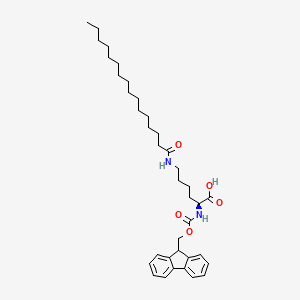

Fmoc-lys(palmitoyl)-OH

Descripción

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCUQJUXKWZEE-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201004-46-8 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201004-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Fmoc-lys(palmitoyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Nε-palmitoyl-L-lysine, or Fmoc-lys(palmitoyl)-OH, is a critical synthetic building block in the field of peptide chemistry and drug development. It is an amino acid derivative where the alpha-amino group of lysine (B10760008) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoyl (B13399708) chain. This lipidation strategy is frequently employed to enhance the therapeutic potential of peptide-based drugs. The attachment of the C16 palmitoyl lipid tail increases the molecule's hydrophobicity, which can improve its interaction with cell membranes, enhance plasma protein binding for extended half-life, and facilitate self-assembly into nanostructures for targeted drug delivery. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details common experimental protocols for its characterization, and illustrates its role in synthetic workflows.

Physicochemical Properties

The defining characteristics of this compound are rooted in its amphipathic structure, combining the bulky, aromatic Fmoc group, the polar amino acid core, and the long, nonpolar palmitoyl chain. These features govern its solubility, melting point, and behavior in synthetic and biological systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₅₄N₂O₅ | [1][2] |

| Molecular Weight | 606.84 g/mol | [1][3] |

| CAS Number | 201004-46-8[2][4][5] or 1301706-55-7[1] | Note: Multiple CAS numbers are cited by suppliers. |

| Appearance | White to off-white powder or crystals.[1][5] | |

| Melting Point | 71-83 °C | [1] |

| Purity (Assay) | Typically ≥95% - 99% (HPLC) | [1][6] |

| Storage Temperature | -20°C | [1] |

| Computed XLogP3 | 10.4 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

Experimental Protocols for Characterization

The characterization of this compound and lipopeptides derived from it relies on standard analytical techniques in organic and peptide chemistry. The following are representative protocols.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Objective: To separate the main compound from any impurities arising from synthesis or degradation.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and water or DMF) to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Elution Gradient: A typical gradient for lipopeptides starts with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B to elute the highly hydrophobic compound.[7] An example gradient:

-

0-2 min: 30% B

-

2-15 min: Increase linearly to 90% B

-

15-18 min: Increase linearly to 100% B

-

18-20 min: Hold at 100% B

-

20-22 min: Return to 30% B

-

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

-

Analysis: Purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the compound by measuring its mass-to-charge ratio (m/z).

Objective: To verify that the molecular weight of the compound matches its theoretical value (606.84 Da).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the ionization source, such as acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized.

-

Analysis: The mass analyzer separates the resulting ions based on their m/z ratio. For this compound, the expected ion would be [M+H]⁺ at approximately 607.8 m/z.

-

Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the target ion, validating the compound's identity. This technique is often coupled with HPLC (LC-MS) for simultaneous separation and identification.[8][9]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS to introduce a lipid moiety at a specific position within a peptide sequence. This process allows for the precise and controlled synthesis of complex lipopeptides.

References

- 1. This compound 95% | 1301706-55-7 [sigmaaldrich.com]

- 2. This compound | C37H54N2O5 | CID 51340572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. This compound - CAS:201004-46-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 201004-46-8 [amp.chemicalbook.com]

- 6. This compound, CasNo.201004-46-8 Shanghai AngewChem Co., Ltd. China (Mainland) [angewchem.lookchem.com]

- 7. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols for the Isolation and Analysis of Lipopeptides and Bioemulsifiers | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Lys(palmitoyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(palmitoyl)-L-lysine (Fmoc-Lys(palmitoyl)-OH), a critical building block in the development of lipopeptides and other lipidated biomolecules. The conjugation of lipids to peptides can enhance their therapeutic properties by improving cell membrane permeability and metabolic stability. This document outlines the chemical principles, detailed experimental protocols, and purification strategies for this important compound.

Overview of the Synthesis Pathway

The synthesis of this compound involves the selective acylation of the ε-amino group of the lysine (B10760008) side chain with palmitic acid, while the α-amino group is protected by the Fmoc group. The carboxylic acid group remains free for subsequent peptide synthesis.

The general synthetic approach starts with commercially available Nα-Fmoc-L-lysine (Fmoc-Lys-OH). The ε-amino group is then acylated using an activated form of palmitic acid. This selective acylation is a crucial step to avoid side reactions at the α-amino position.

Below is a logical workflow for the synthesis and purification process.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocols

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure can be inferred from standard organic chemistry practices for selective N-acylation of amino acids. The following protocol is a representative method based on the acylation of an amine with an activated carboxylic acid.

Synthesis of this compound

Materials:

-

Nα-Fmoc-L-lysine (Fmoc-Lys-OH)

-

Palmitic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

-

N-Hydroxysuccinimide (NHS) or other activating agent

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Activation of Palmitic Acid:

-

In a round-bottom flask, dissolve palmitic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution and stir the mixture at 0 °C for 1 hour, and then at room temperature for 4-6 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold, anhydrous DCM.

-

The filtrate contains the activated palmitoyl-NHS ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Fmoc-Lys-OH (1.0 eq) in a mixture of DCM and DMF.

-

Add a base such as TEA or DIPEA (1.2 eq) to the solution.

-

Slowly add the previously prepared solution of palmitoyl-NHS ester to the Fmoc-Lys-OH solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, filter the mixture to remove any precipitated solids.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification

The crude this compound is typically a waxy or solid material and requires purification to remove unreacted starting materials and by-products. Due to the lipophilic nature of the palmitoyl (B13399708) chain, purification can be challenging.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at room temperature or below. Suitable solvents or solvent systems may include toluene (B28343), ethyl acetate/hexane, or dichloromethane/hexane.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

A reported purification method for a similar compound, Fmoc-Lys(Boc)-OH, involves dissolving the material in toluene at an elevated temperature, followed by cooling to crystallize the product. A similar approach could be adapted for this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₇H₅₄N₂O₅ |

| Molecular Weight | 606.84 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 71-83 °C |

| Storage Temperature | -20°C |

Table 2: Typical Purity and Yield Data

| Parameter | Value | Method |

| Purity (Assay) | ≥ 95% | HPLC |

| Typical Yield | Not specified in literature, but generally moderate to high for acylation reactions. | - |

Table 3: Spectroscopic Data (Predicted/Typical)

| Analysis | Expected Data |

| ¹H NMR | Peaks corresponding to the palmitoyl chain (aliphatic protons), lysine backbone, and the Fmoc protecting group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the palmitoyl, carboxyl, and Fmoc groups, as well as aliphatic and aromatic carbons. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at approximately m/z 607.4. |

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the logical flow of the purification process.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Logical flow of the purification by recrystallization.

Conclusion

A Comprehensive Technical Guide to Fmoc-Lys(palmitoyl)-OH

This guide provides an in-depth overview of the chemical properties of Nα-Fmoc-Nε-palmitoyl-L-lysine (Fmoc-Lys(palmitoyl)-OH), a critical reagent in peptide synthesis and drug development. It is tailored for researchers, scientists, and professionals in the field, offering detailed information on its molecular characteristics and its application in solid-phase peptide synthesis.

Core Molecular Attributes

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoyl (B13399708) group. This structure makes it a key building block for the synthesis of lipidated peptides, which can exhibit enhanced cellular permeability and metabolic stability.

A summary of its key quantitative data is presented below for straightforward reference.

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₄N₂O₅ | [1] |

| Molecular Weight | 606.84 g/mol | [1][2] |

| CAS Number | 201004-46-8 | [1][2] |

| Appearance | White to off-white solid (powder or crystals) | [2] |

| Melting Point | 71-83 °C | |

| Purity (by HPLC) | ≥ 95% | [3] |

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS) to introduce a lipid moiety onto a peptide chain.

General Protocol for Fmoc-SPPS using this compound:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: The subsequent amino acid in the peptide sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected resin.

-

Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF to prepare for the next coupling step.

-

Incorporation of this compound: To introduce the lipidated lysine, this compound is activated and coupled to the N-terminus of the growing peptide chain on the resin, following the same procedure as in step 2.

-

Chain Elongation: Continue the cycles of deprotection and coupling until the desired peptide sequence is synthesized.

-

Final Deprotection and Cleavage: Once the synthesis is complete, the final Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

-

Purification: The crude lipopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow in Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS.

Caption: Workflow for Lipopeptide Synthesis using this compound.

References

The Pivotal Role of Palmitoylation: A Technical Guide to the Mechanism of Action of Palmitoylated Peptides

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon palmitic acid, is a critical regulatory mechanism in numerous cellular processes. This modification dynamically alters the hydrophobicity of proteins and peptides, profoundly influencing their subcellular localization, stability, and interactions with other molecules. By mediating membrane association and modulating complex signaling cascades, palmitoylation acts as a molecular switch that governs protein function. This technical guide provides a comprehensive overview of the core mechanisms of action of palmitoylated peptides, summarizes key quantitative data, details essential experimental protocols for their study, and visualizes the intricate pathways and workflows involved. Understanding these mechanisms is paramount for developing novel therapeutic strategies targeting diseases linked to aberrant palmitoylation, including cancer and neurological disorders.

Introduction to Palmitoylation

Palmitoylation is a dynamic and reversible lipid modification involving the covalent attachment of palmitic acid to cysteine residues via a thioester bond (S-palmitoylation).[1][2] Unlike more static lipid modifications such as myristoylation or prenylation, the reversibility of palmitoylation allows for precise temporal and spatial control over a protein's function in response to cellular signals.[1][3] This process is regulated by a cycle of enzymatic reactions:

-

Palmitoylation: Catalyzed by a family of enzymes known as protein acyltransferases (PATs), which feature a conserved zinc-finger Asp-His-His-Cys (DHHC) domain.[1][4] These enzymes are typically integral membrane proteins located in the Golgi apparatus and endoplasmic reticulum.[5]

-

Depalmitoylation: The removal of the palmitate group is catalyzed by acyl-protein thioesterases (APTs), which cleave the thioester bond and return the protein to its non-palmitoylated state.[2][5]

This dynamic cycle allows proteins to shuttle between different cellular compartments, modulating their activity and function.[3]

Core Mechanisms of Action

The addition of a hydrophobic palmitoyl (B13399708) group serves as a powerful mechanism to control the behavior of peptides and proteins in several key ways.

Membrane Association and Subcellular Trafficking

The most fundamental role of palmitoylation is to increase the hydrophobicity of a peptide, thereby promoting its association with cellular membranes.[2] This is not merely a passive anchor; it is a regulated targeting signal.

-

Targeting to Membranes: Palmitoylation is often required for the stable attachment of proteins to the inner leaflet of the plasma membrane, the Golgi apparatus, and other endomembranes.[6][7] For many signaling proteins, this membrane localization is an absolute prerequisite for their function.[8]

-

Subcellular Trafficking: The dynamic nature of palmitoylation facilitates the movement of proteins between compartments. For instance, proteins like H-Ras and N-Ras are palmitoylated at the Golgi, which is required for their transport to the plasma membrane.[6][9] Subsequent depalmitoylation can lead to their dissociation from the plasma membrane and return to the Golgi for another cycle of acylation.[9] Non-palmitoylatable forms of these peptides often accumulate in the Golgi, unable to traffic to the plasma membrane.[10]

-

Lipid Raft Association: Palmitoylation can direct proteins to specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids.[4] This localization can concentrate signaling molecules, facilitating efficient signal transduction or sequestering them to dampen signaling.

Regulation of Protein-Protein Interactions

Palmitoylation can directly influence the conformation of a protein, which in turn modulates its ability to interact with other proteins. The lipid moiety can induce conformational changes or provide a binding interface for other lipidated or membrane-associated proteins.[2] For example, the palmitoylation of the Gα subunit of heterotrimeric G proteins is crucial for its interaction with Gβγ subunits and with its receptor at the plasma membrane.[2] Similarly, the SNARE protein SNAP-23 requires palmitoylation of its cysteine-rich domain to mediate membrane fusion, a process inherently dependent on protein-protein interactions within the SNARE complex.[11]

Modulation of Signaling Pathways

By controlling protein localization and interactions, palmitoylation is a key regulator of numerous signal transduction pathways.

-

Ras Signaling: The oncogenic activity of Ras proteins is critically dependent on their localization to the plasma membrane, which requires both farnesylation and subsequent palmitoylation.[8] Dysregulation of Ras palmitoylation can lead to its mislocalization and aberrant activation of downstream pathways like MAPK/ERK and PI3K/AKT, promoting tumor progression.[1][8]

-

G-Protein Coupled Receptor (GPCR) Signaling: Many GPCRs, as well as the Gα subunits they activate, are palmitoylated. This modification is essential for their membrane localization, stability, and functional coupling, thereby regulating a vast array of physiological responses.[2][12]

-

Synaptic Plasticity: At neuronal synapses, the palmitoylation of scaffolding proteins like PSD-95 is crucial for clustering neurotransmitter receptors at the postsynaptic density, a key process in learning and memory.[2][4]

Quantitative Data on Palmitoylated Peptide and Protein Dynamics

Quantitative analysis is crucial for understanding the impact of palmitoylation. Data is often generated through kinetic assays using synthetic peptides or proteomic studies measuring turnover rates in cells.

Table 1: Kinetic Parameters of Palmitoyl Acyltransferase (PAT) Activity

This table summarizes kinetic data for PAT activity using synthetic peptides that mimic N-terminal myristoylated (Myr-) and C-terminal farnesylated (Farn-) protein motifs. The data indicates that while the Km for the acyl donor (Palmitoyl-CoA) is similar for both substrate types, the enzyme has a higher affinity (lower Km) for the myristoylated peptide substrate.[8]

| Parameter | Myr-Peptide Substrate (MyrGCK(NBD)) | Farn-Peptide Substrate (FarnCNRas(NBD)) | Source |

| Km (Peptide) | ~5 µM | ~25 µM | [8] |

| Km (Palmitoyl-CoA) | Identical for both substrates | Identical for both substrates | [8] |

| Cell Line | MCF-7 cell membranes | MCF-7 cell membranes | [8] |

Table 2: Palmitate Turnover Rates on H-Ras Isoforms

The rate of depalmitoylation is not constant and can be regulated by the protein's activation state. Oncogenic (constitutively active) forms of H-Ras exhibit a much faster palmitate turnover rate compared to the wild-type protein, suggesting that the protein's conformation influences its accessibility to depalmitoylating enzymes.[1]

| H-Ras Form | Palmitate Half-Life (t1/2) | Condition | Source |

| H-Ras (Wild-Type) | ~2.4 hours | In NIH 3T3 cells | [1] |

| H-Ras (Oncogenic, 61L) | ~1.0 hour | In NIH 3T3 cells | [1] |

| H-Ras (GTP-bound state, estimated) | < 10 minutes | In NIH 3T3 cells | [1] |

Table 3: Inhibition of Palmitoyl Acyltransferase (PAT) Activity

Various small molecules can inhibit PATs. The IC50 values provide a quantitative measure of their potency. 2-bromopalmitate is a commonly used, albeit non-specific, inhibitor.[8]

| Inhibitor | IC50 (vs. Myr- & Farn-Peptides) | Mechanism of Inhibition (vs. Palmitoyl-CoA) | Source |

| 2-Bromopalmitate | ~4 µM | Uncompetitive | [8] |

| 16C Compound | ~1.3 µM | Competitive | [8] |

Experimental Protocols

Studying palmitoylation requires specialized biochemical techniques. Below are detailed methodologies for two key experimental approaches.

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a widely used method to detect and enrich palmitoylated proteins from a complex lysate without using radioactive labels.[13]

Principle: The assay involves three main steps: 1) blocking all free cysteine thiol groups, 2) specifically cleaving the thioester bonds of palmitoylated cysteines, and 3) labeling the newly exposed thiols with a tag (e.g., biotin) for detection or enrichment.

Detailed Protocol:

-

Lysis and Blocking of Free Thiols:

-

Harvest cells and lyse in an appropriate buffer (e.g., RIPA buffer) supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to block free sulfhydryl groups.

-

Incubate the lysate at 4°C for 1-2 hours with rotation.

-

Precipitate proteins using acetone (B3395972) or methanol/chloroform to remove excess NEM. Resuspend the protein pellet in a buffer containing 1% SDS.

-

-

Cleavage of Thioester Bonds:

-

Divide the lysate into two equal aliquots.

-

To the "+HA" sample, add hydroxylamine (B1172632) (HA) to a final concentration of 0.5-1 M (prepare fresh from a stock solution, pH adjusted to ~7.4). HA specifically cleaves thioester bonds.

-

To the "-HA" control sample, add a neutral buffer like Tris or NaCl to the same final concentration.

-

Incubate both samples at room temperature for 1 hour.

-

-

Labeling of Newly Exposed Thiols:

-

Add a thiol-reactive biotinylating reagent, such as Biotin-HPDP, to both samples to a final concentration of 1-2 mM.

-

Incubate at room temperature for 1-2 hours. This step labels the cysteines that were previously palmitoylated in the "+HA" sample.

-

-

Affinity Purification and Detection:

-

Perform another protein precipitation to remove excess Biotin-HPDP.

-

Resuspend the pellets in a buffer compatible with streptavidin affinity chromatography.

-

Incubate the lysates with streptavidin-agarose beads for 2-4 hours at 4°C to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

-

Analyze the eluates by Western blotting using an antibody against the protein of interest. A signal in the "+HA" lane but not the "-HA" lane confirms palmitoylation.

-

In Vitro Palmitoylation Assay with Fluorescent Peptides

This assay directly measures the activity of PATs in a cell-free system using synthetic, fluorescently labeled peptides that mimic known palmitoylation motifs.[2]

Principle: A fluorescently labeled peptide substrate is incubated with a source of PAT enzyme (e.g., cell membranes) and the acyl donor, palmitoyl-CoA. The reaction products—the palmitoylated and non-palmitoylated peptides—are then separated by reverse-phase HPLC and quantified by fluorescence detection.

Detailed Protocol:

-

Preparation of Reagents:

-

Peptide Substrate: Synthesize or obtain a peptide mimicking a palmitoylation motif (e.g., Myr-GC(NBD) or (NBD)-CLC(OMe)-Farn). The peptide should contain a fluorescent tag like Nitrobenzoxadiazole (NBD). Prepare a 1 mM stock in DMSO.[2]

-

Enzyme Source: Prepare cell membranes by homogenizing cells and performing ultracentrifugation (e.g., 100,000 x g for 1 hour). Resuspend the membrane pellet in a suitable lysis buffer. Determine protein concentration using a BCA assay.

-

Palmitoyl-CoA: Prepare a 0.1 mM stock solution in water. Store in aliquots at -80°C.

-

Acylation Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the acylation buffer, the enzyme source (typically 20-50 µg of membrane protein), and any test inhibitors. Pre-incubate at 37°C for 10 minutes.

-

Add the fluorescent peptide substrate to a final concentration of 10 µM.

-

Initiate the reaction by adding palmitoyl-CoA to a final concentration of 2 µM. The total reaction volume is typically 100 µL.

-

Include a "no enzyme" or "heat-inactivated enzyme" control to measure non-enzymatic acylation.

-

-

Reaction and Termination:

-

Incubate the reaction at 37°C for a set time course (e.g., 10-60 minutes).

-

Stop the reaction by adding a solvent mixture for extraction, such as 600 µL of dichloromethane (B109758) followed by 600 µL of 50% methanol. Vortex vigorously.

-

-

Analysis by HPLC:

-

Centrifuge the mixture to separate the phases and collect the organic phase containing the peptides. Evaporate the solvent.

-

Resuspend the dried peptide extract in a small volume of DMSO/methanol.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).

-

Separate the peptides using a methanol/water gradient. The more hydrophobic, palmitoylated peptide will have a longer retention time than the non-palmitoylated substrate.

-

Quantify the area under the peaks for both the substrate and the product using a fluorescence detector. The percent conversion can be calculated to determine PAT activity.

-

Therapeutic Implications and Future Directions

The critical role of palmitoylation in diseases like cancer and neurodegeneration makes the enzymes of the palmitoylation cycle attractive therapeutic targets.[1][10]

-

Inhibitor Development: The development of specific inhibitors for DHHC-PATs or APTs is an active area of research. While non-specific inhibitors like 2-bromopalmitate have been useful research tools, their off-target effects limit their clinical potential. The identification of selective, non-lipid inhibitors offers a promising path toward new therapeutics that could, for example, block the membrane localization of oncoproteins like Ras.

-

Targeting Substrate Specificity: With 23 different DHHC enzymes in humans, a key challenge and opportunity lies in understanding their substrate specificity. Developing drugs that target a single DHHC enzyme could provide highly specific therapeutic effects with fewer side effects.

Future research will continue to unravel the complexities of the "palmitoylome," identify specific PAT-substrate pairs, and elucidate how the dynamic regulation of palmitoylation is integrated with other cellular signaling networks.

Conclusion

Palmitoylation of peptides and proteins is a fundamental regulatory mechanism that acts as a reversible switch to control protein interaction with membranes, subcellular localization, and function. By governing the trafficking and activity of key signaling molecules, this dynamic modification plays a central role in a vast range of biological processes. The continued development of sophisticated quantitative and analytical techniques will further illuminate the intricate role of palmitoylation in health and disease, paving the way for novel therapeutic interventions that target this critical post-translational modification.

References

- 1. Distinct rates of palmitate turnover on membrane-bound cellular and oncogenic H-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the human T cell palmitome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [rex.libraries.wsu.edu]

- 7. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 8. Cellular palmitoylation and trafficking of lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein palmitoylation: Palmitoyltransferases and their specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-lys(palmitoyl)-OH for Researchers and Drug Development Professionals

An in-depth analysis of the commercial availability, synthesis applications, and biological relevance of the lipoamino acid Fmoc-lys(palmitoyl)-OH.

This compound is a critical building block in the field of peptide chemistry and drug development. This N-α-Fmoc-protected lysine (B10760008) derivative, featuring a palmitoyl (B13399708) group attached to the ε-amino group, facilitates the synthesis of lipidated peptides. The incorporation of a lipid moiety can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, cellular permeability, and ability to interact with biological membranes. This guide provides a detailed overview of the commercial landscape for this compound, protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of the signaling pathways influenced by the resulting palmitoylated peptides.

Commercial Availability and Supplier Information

A variety of chemical suppliers offer this compound, catering to the needs of researchers and drug developers. The purity, available quantities, and pricing can vary between suppliers. Below is a summary of key commercial sources for this reagent.

| Supplier | Product Number(s) | Purity | Available Pack Sizes | Additional Notes |

| Sigma-Aldrich | 772453 | ≥95% | 1 g, 5 g | Provided as a powder or crystals.[1][2] |

| Bachem | Custom Synthesis | High Purity | Custom/Bulk Quantities | Offers related building blocks like Fmoc-Lys(palmitoyl-Glu-OtBu)-OH. |

| AAPPTEC | AFK117 | Not specified | Custom Quantities | Certificate of Analysis available upon request.[3] |

| Biorunstar | Not specified | ≥95% (HPLC) | Not specified | --- |

| Sunway Pharm Ltd | CB76460 | 97% | 100 mg, 250 mg, 1 g, 5 g | --- |

| UTECH Products | 5-06670 | Not specified | 25 g | --- |

| ChemicalBook | CB71474160 | >97% | Not specified | Lists multiple suppliers and product numbers. |

Experimental Protocols: Synthesis of Palmitoylated Peptides

The incorporation of this compound into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) protocols using Fmoc/tBu chemistry. The following is a generalized yet detailed methodology for the synthesis of a palmitoylated peptide.

I. Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin for SPPS, such as Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acid peptides.

-

Swelling : Place the desired amount of resin in a reaction vessel and swell in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30 minutes at room temperature.

II. Fmoc Deprotection

-

Deprotection Solution : Prepare a 20% solution of piperidine (B6355638) in DMF.

-

Procedure : Drain the swelling solvent from the resin. Add the 20% piperidine solution to the resin and agitate for 20-30 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

III. Amino Acid Coupling

This step outlines the coupling of a standard Fmoc-protected amino acid. The same procedure is followed for the coupling of this compound.

-

Activation of Amino Acid :

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. Common coupling agents include:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (e.g., 3 eq.) with HOBt (Hydroxybenzotriazole) (e.g., 3 eq.) and a base such as DIPEA (N,N-diisopropylethylamine) (e.g., 6 eq.).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 3 eq.) with a base like DIPEA (e.g., 6 eq.).

-

-

Allow the activation mixture to pre-activate for a few minutes.

-

-

Coupling to Resin : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. Due to the lipophilic nature of this compound, extended coupling times or double coupling may be necessary to ensure complete reaction.

-

Monitoring : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.

-

Washing : After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.

IV. Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF.

V. Repetitive Cycles

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

VI. Cleavage and Deprotection of Side Chains

-

Final Fmoc Removal : After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step II.

-

Resin Washing and Drying : Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the peptide side chains. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation : Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

VII. Purification and Analysis

-

Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis : Confirm the identity and purity of the final palmitoylated peptide using analytical RP-HPLC and mass spectrometry.

Signaling Pathways and Biological Context

The introduction of a palmitoyl group via this compound can significantly impact the biological activity of a peptide. Palmitoylation enhances the hydrophobicity of the peptide, which can promote its interaction with cell membranes and albumin in the bloodstream, thereby extending its plasma half-life. This strategy has been successfully employed in the development of long-acting peptide therapeutics, such as analogues of glucagon-like peptide-1 (GLP-1) and galanin.

Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling

GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[4][5] Native GLP-1 has a very short half-life, which limits its therapeutic utility. The development of lipidated GLP-1 receptor agonists has overcome this limitation. This compound and similar reagents are used to attach a fatty acid to the GLP-1 analogue, which promotes binding to albumin and prolongs its duration of action.

Galanin Receptor Signaling

Galanin is a neuropeptide involved in a variety of physiological processes, including pain, feeding, and cognition.[1] Lipidated galanin analogues have been developed to improve their pharmacokinetic properties and enhance their therapeutic potential. Galanin receptors (GalR1, GalR2, and GalR3) are G protein-coupled receptors (GPCRs) that couple to different intracellular signaling cascades.[1][6][7] For instance, GalR1 typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Conclusion

This compound is an indispensable tool for the modern peptide chemist and drug developer. Its commercial availability from a range of suppliers provides researchers with the necessary starting material to synthesize novel lipidated peptides. The well-established protocols for SPPS can be readily adapted for the incorporation of this lipoamino acid, enabling the creation of peptides with enhanced pharmacokinetic and pharmacodynamic properties. The ability of palmitoylated peptides to modulate critical signaling pathways, such as those governed by GLP-1 and galanin receptors, highlights the significant therapeutic potential of this chemical modification. As the demand for more effective and longer-acting peptide drugs continues to grow, the importance of reagents like this compound in advancing biomedical research and pharmaceutical development will undoubtedly increase.

References

- 1. pnas.org [pnas.org]

- 2. The Role of Palmitoylated Proteins in Cell Signaling and Trafficking - Creative Proteomics [creative-proteomics.com]

- 3. PALMITOYLATION OF INTRACELLULAR SIGNALING PROTEINS: Regulation and Function - ProQuest [proquest.com]

- 4. lipid.org [lipid.org]

- 5. Glucagon-like peptide (GLP)-1 regulation of lipid and lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Solubility characteristics of Fmoc-lys(palmitoyl)-OH in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-lys(palmitoyl)-OH is a critical building block in the synthesis of lipidated peptides, which are of increasing interest in drug development due to their enhanced cell permeability and modified pharmacokinetic profiles. The covalent attachment of a palmitoyl (B13399708) group to the lysine (B10760008) side chain imparts a significant hydrophobic character to the molecule, profoundly influencing its solubility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various solvents, detailed experimental protocols for solubility determination, and relevant biological context and synthetic workflows.

Solubility Characteristics

Qualitative Solubility Data

Based on the hydrophobic nature of the molecule, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are general guidelines, and empirical testing is necessary to determine precise solubility under specific experimental conditions.[1][2]

| Solvent | Chemical Class | Expected Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used solvent for peptide synthesis, effectively solvates both polar and nonpolar parts of the molecule.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong solubilizing agent for a wide range of organic compounds.[2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Similar to DMF, often used as a substitute in peptide synthesis.[3][4] |

| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble to Soluble | Effective at dissolving the hydrophobic portions of the molecule. |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Moderate polarity allows for some interaction with the molecule. |

| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Less effective than DMF or DMSO for highly hydrophobic molecules. |

| Methanol (MeOH) | Polar Protic | Poorly Soluble | The polar hydroxyl group has limited interaction with the large nonpolar regions. |

| Water | Polar Protic | Insoluble | The high polarity of water and its hydrogen-bonding network exclude the hydrophobic molecule. |

| Hexane | Nonpolar | Poorly Soluble | While nonpolar, it is not effective at disrupting the intermolecular forces of the solid compound. |

Experimental Protocol: Determining Solubility

To quantitatively assess the solubility of this compound, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Objective:

To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in a solvent in which it is freely soluble (e.g., DMF or DMSO). This will be used for creating a calibration curve.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create standards of known concentrations. Inject these standards into the HPLC and record the peak area at the appropriate wavelength for the Fmoc group (typically around 265 nm or 301 nm). Plot a graph of peak area versus concentration to generate a calibration curve.

-

Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Saturation: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC and determine the peak area.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of the compound in the test solvent at the specified temperature.

Biological Relevance and Synthetic Workflow

Signaling Pathway: Role of Palmitoylation in Protein Localization and Signaling

Palmitoylation, the attachment of palmitic acid to cysteine or serine residues, is a crucial post-translational modification that regulates the membrane association and subcellular localization of many signaling proteins.[5][6] While this compound is a synthetic building block, the palmitoylated lysine it represents can be incorporated into peptides to mimic naturally occurring lipid modifications. Such modifications can direct proteins to specific membrane microdomains, like lipid rafts, facilitating interactions with other signaling molecules and modulating downstream pathways.[7] For instance, the Hippo signaling pathway, which controls organ size, involves transcription factors that can be regulated by acylation, including palmitoylation.[8]

References

- 1. bachem.com [bachem.com]

- 2. biomatik.com [biomatik.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Palmitoylated Proteins in Cell Signaling and Trafficking - Creative Proteomics [creative-proteomics.com]

- 6. search.library.ucla.edu [search.library.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. The role of lysine palmitoylation/myristoylation in the function of the TEAD transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Palmitoyl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of Fmoc-Lys(Palmitoyl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of a palmitoyl (B13399708) group onto a lysine (B10760008) residue can significantly enhance the therapeutic potential of peptides by increasing their hydrophobicity, which can improve membrane association, prolong half-life, and enhance cellular uptake. However, the unique properties of this lipidated amino acid derivative present specific challenges during synthesis that require optimized protocols for successful incorporation.

Introduction to Lipidated Peptides

Lipidation is a post-translational modification that plays a crucial role in regulating the function and localization of many proteins. In peptide-based drug development, the strategic incorporation of lipid moieties, such as the C16 fatty acid palmitate, is a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This compound is a key building block for introducing a stable amide-linked palmitoyl group to the ε-amino group of a lysine residue within a peptide sequence during standard Fmoc-based SPPS.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in SPPS.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₄N₂O₅ | [No specific citation found for this exact data point in the search results] |

| Molecular Weight | 606.84 g/mol | [No specific citation found for this exact data point in the search results] |

| Appearance | White to off-white powder | [No specific citation found for this exact data point in the search results] |

| Solubility | Soluble in DMF, NMP, and DCM. Poorly soluble in non-polar solvents. | [No specific citation found for this exact data point in the search results] |

| Storage | Store at -20°C, desiccated. | [No specific citation found for this exact data point in the search results] |

Experimental Protocols

The following protocols are recommended for the efficient incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

General SPPS Workflow

The overall workflow for synthesizing a palmitoylated peptide using this compound follows the standard steps of Fmoc-SPPS.

Coupling of this compound

Due to the steric hindrance and potential for aggregation caused by the long acyl chain, the coupling of this compound requires optimized conditions to ensure high efficiency. Standard coupling protocols may need to be adjusted.

Recommended Coupling Reagents and Conditions:

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Time | Temperature | Notes |

| HATU/DIPEA | 1:0.95:2 | DMF | 1-4 hours | Room Temp. | Highly efficient for hindered amino acids. Pre-activation for 1-5 minutes is recommended.[1] |

| HBTU/DIPEA | 1:0.95:2 | DMF | 2-6 hours | Room Temp. | A common and effective choice, though slightly less reactive than HATU. |

| DIC/OxymaPure | 1:1:1 | DMF | 2-8 hours | Room Temp. | A cost-effective and low-racemization option.[2][3][4] |

Protocol for Coupling using HATU:

-

Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[1]

-

Pre-activation: Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-5 minutes.[1]

-

Coupling Reaction: Add the pre-activated mixture to the resin and shake for 1-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Final Cleavage and Deprotection

The final cleavage of the palmitoylated peptide from the resin and the removal of side-chain protecting groups require a carefully selected cleavage cocktail to ensure product integrity and minimize side reactions.

Recommended Cleavage Cocktails:

| Reagent Cocktail | Composition (v/v/v) | Scavengers | Recommended for | Cleavage Time |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Phenol, Thioanisole, EDT | Peptides with Trp, Met, Cys, Arg | 2-4 hours |

| TFA/TIS/Water | 95% / 2.5% / 2.5% | Triisopropylsilane (TIS) | Peptides without sensitive residues (e.g., Trp, Met, Cys) | 2-3 hours |

| Reagent B | TFA / Phenol / Water / TIS | Phenol, TIS | "Odorless" alternative for scavenging trityl groups.[5] | 1-2 hours |

Protocol for Cleavage using TFA/TIS/Water:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

-

Cleavage: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add the cocktail to the dried resin (10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether twice more.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification of Palmitoylated Peptides

The increased hydrophobicity of palmitoylated peptides necessitates modifications to standard reversed-phase high-performance liquid chromatography (RP-HPLC) purification protocols.

RP-HPLC Conditions for Palmitoylated Peptides:

| Parameter | Recommendation |

| Column | C4 or C8 silica-based column |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A shallower gradient than for non-lipidated peptides is often required for better resolution. A starting point is a linear gradient of 30-80% B over 30-60 minutes. |

| Flow Rate | Typically 1 mL/min for analytical and 10-20 mL/min for preparative columns. |

| Detection | UV at 210-230 nm. |

Protocol for RP-HPLC Purification:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, followed by dilution with mobile phase A to the desired injection concentration.

-

Equilibration: Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 70% A, 30% B).

-

Injection and Elution: Inject the sample and run the gradient method.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Application in Signaling Pathways

Palmitoylated peptides are crucial tools for studying various biological processes, particularly those involving protein-membrane interactions and signaling cascades. For instance, lipidated peptides are used to investigate the function of proteins involved in cell signaling pathways such as the Ras signaling pathway, where palmitoylation of Ras proteins is essential for their membrane localization and subsequent activation of downstream effectors.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Coupling Efficiency | Steric hindrance from the palmitoyl chain. Peptide aggregation on the resin. | Use a more potent coupling reagent like HATU.[1] Increase coupling time and/or temperature. Use a solvent mixture that disrupts aggregation (e.g., DMF/DCM). |

| Poor Solubility of Crude Peptide | High hydrophobicity due to the palmitoyl group. | Dissolve in a small amount of organic solvent (e.g., DMSO, Acetonitrile) before adding aqueous buffer for purification. |

| Broad or Tailing Peaks in HPLC | Peptide aggregation. Interaction with residual silanols on the column. | Use a C4 or C8 column instead of C18. Increase the column temperature. Add a small amount of organic acid (e.g., formic acid) to the mobile phase. |

| Incomplete Cleavage | Insufficient cleavage cocktail volume or time. | Ensure the resin is well-swollen in the cleavage cocktail. Increase cleavage time. |

By following these optimized protocols and troubleshooting guidelines, researchers can successfully synthesize and purify high-quality palmitoylated peptides for a wide range of applications in basic research and drug development.

References

Protocol for the Efficient Coupling of Fmoc-Lys(palmitoyl)-OH to Solid-Phase Resins

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of lipidated peptides.

Introduction

Lipidation, the covalent attachment of fatty acids to peptides and proteins, is a critical post-translational modification that influences protein localization, trafficking, and function. The synthesis of lipidated peptides via solid-phase peptide synthesis (SPPS) is a powerful tool for investigating the biological roles of lipidation. A key step in this process is the efficient coupling of lipidated amino acid building blocks, such as Fmoc-Lys(palmitoyl)-OH, to a solid support. The inherent hydrophobicity and steric bulk of the palmitoyl (B13399708) group can present challenges, often leading to incomplete coupling and the generation of deletion sequences.

This document provides a detailed protocol for the efficient coupling of this compound to common solid-phase synthesis resins, such as Rink Amide and 2-chlorotrityl chloride resins. It outlines strategies to overcome the challenges associated with this hydrophobic amino acid, including the use of optimized coupling reagents and a double coupling strategy. Additionally, it provides a method for monitoring the reaction progress to ensure high coupling efficiency.

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and hydrophobic amino acids. The following table summarizes a comparison of common coupling reagents and their general efficiency for challenging couplings. While specific quantitative data for this compound coupling is not extensively published, this table provides a qualitative and comparative guide based on established knowledge in solid-phase peptide synthesis. For a sterically hindered and hydrophobic residue like this compound, HATU is generally considered superior to HBTU.[1]

| Coupling Reagent | Activating Agent Additive | Base | Typical Coupling Time (min) | Relative Efficiency for Difficult Couplings | Notes |

| HATU | None needed (contains HOAt moiety) | DIPEA | 30 - 60 | +++ (Excellent) | Forms a highly reactive OAt-active ester, leading to faster and more complete coupling.[1] Recommended for sterically hindered amino acids. |

| HBTU | HOBt (optional, but recommended) | DIPEA | 45 - 90 | ++ (Good) | Generally effective, but may be less efficient than HATU for particularly difficult couplings.[1][2] |

| DIC/HOBt | HOBt | DIPEA (optional) | 60 - 120 | + (Moderate) | A cost-effective option, but generally slower and may require longer reaction times or double coupling for difficult residues. |

Key: +++ (Excellent), ++ (Good), + (Moderate). DIPEA: N,N-Diisopropylethylamine.

Experimental Protocols

This section provides detailed protocols for the coupling of this compound to two commonly used resins: Rink Amide resin (for peptide amides) and 2-chlorotrityl chloride resin (for protected peptide acids).

Protocol 1: Coupling of this compound to Rink Amide Resin

This protocol is designed for the manual or automated synthesis of C-terminally amidated lipopeptides.[3][4]

Materials:

-

Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF (10-15 mL per gram of resin) for at least 1 hour in a reaction vessel.[8]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Due to the hydrophobicity of this compound, a mixture of DMF/DCM (1:1) or the addition of a small amount of N-Methyl-2-pyrrolidone (NMP) may be necessary to achieve complete dissolution.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[1]

-

-

First Coupling:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2 hours.

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Second Coupling (Double Coupling):

-

If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 x 1 min).

-

Repeat steps 3 and 4 to perform a second coupling.

-

-

Final Washes:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

The resin is now ready for the next step in the peptide synthesis.

-

Protocol 2: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is suitable for the synthesis of protected lipopeptide fragments that can be cleaved from the resin under mild acidic conditions, preserving acid-labile side-chain protecting groups.[10]

Materials:

-

2-Chlorotrityl chloride resin (e.g., 100-200 mesh, ~1.0-1.6 mmol/g loading)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade, anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (for capping)

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a reaction vessel.[10]

-

Loading of this compound:

-

In a separate vial, dissolve this compound (1.5 equivalents relative to the desired final loading) in anhydrous DCM. A co-solvent like DMF may be required for complete dissolution.

-

Add DIPEA (3 equivalents) to the amino acid solution.

-

Add the solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours. The extended reaction time is recommended due to the steric bulk of the amino acid.

-

-

Capping of Unreacted Sites:

-

Drain the reaction solution.

-

To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) to the resin and agitate for 30 minutes.[10]

-

-

Final Washes:

-

Drain the capping solution.

-

Wash the resin thoroughly with DCM (3 x 1 min), DMF (3 x 1 min), and finally DCM (3 x 1 min).

-

The resin can be dried under vacuum for storage or used directly for the next synthesis step.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the coupling of this compound to a solid-phase resin.

Caption: Workflow for coupling this compound to resin.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the components and steps leading to a successful coupling reaction.

Caption: Key components for successful coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.uci.edu [chem.uci.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

Application Notes and Protocols: Fmoc-Lys(Palmitoyl)-OH in Lipopeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(palmitoyl)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of lipopeptides. The incorporation of a palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, onto a lysine (B10760008) residue imparts amphiphilic character to the resulting peptide. This lipid modification can significantly enhance the biological activity of peptides, making them valuable candidates for various therapeutic and research applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of lipopeptides, with a focus on their role as vaccine adjuvants, antimicrobial agents, and modulators of the innate immune system through Toll-like receptor 2 (TLR2) activation.

Applications of Lipopeptides Synthesized with this compound

The covalent attachment of a palmitoyl moiety to a peptide sequence can dramatically alter its physicochemical properties, leading to:

-

Enhanced Immunogenicity: Palmitoylated peptides have been shown to act as potent self-adjuvanting vaccine candidates. The lipid tail can facilitate interaction with and activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to a more robust and targeted immune response.[1] This is often mediated through the activation of Toll-like receptor 2 (TLR2).[2][3]

-

Toll-like Receptor 2 (TLR2) Agonism: Lipopeptides are recognized by the TLR2/TLR1 or TLR2/TLR6 heterodimers on the surface of immune cells.[3] This recognition triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of the innate immune system. The nature of the peptide and the number of lipid chains can influence which TLR2 heterodimer is activated.[3]

-

Antimicrobial Activity: The amphipathic nature of lipopeptides allows them to interact with and disrupt bacterial cell membranes, leading to antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[4]

-

Improved Pharmacokinetic Properties: Lipidation can increase the metabolic stability and plasma half-life of peptides by promoting binding to serum albumin and reducing susceptibility to enzymatic degradation.

Quantitative Data on Lipopeptide Synthesis

The successful synthesis of lipopeptides using this compound is dependent on several factors, including the peptide sequence, coupling reagents, and purification methods. The following table summarizes representative data on the synthesis of various lipopeptides.

| Lipopeptide/Peptide Sequence | Synthesis Scale (mmol) | Coupling Reagents | Cleavage Cocktail | Purification Method | Crude Purity (%) | Final Yield (%) | Reference |

| C16-YKK | Not Specified | HBTU, DIPEA | TFA/TIS/H₂O | RP-HPLC | Not Specified | Not Specified | [5] |

| C16-WKK | Not Specified | HBTU, DIPEA | TFA/TIS/H₂O | RP-HPLC | Not Specified | Not Specified | [5] |

| Linear battacin analogues | Not Specified | Not Specified | Not Specified | RP-HPLC | Not Specified | Not Specified | [4] |

| H-Pro-Phe-Gly-Lys-OH | 0.1 | HBTU, DIPEA | TFA/TIS/H₂O (95:2.5:2.5) | RP-HPLC | Not Specified | Not Specified | Generic Protocol |

Note: The theoretical yield for solid-phase peptide synthesis can be calculated based on the initial resin loading.[6] However, the actual yield is often lower due to incomplete coupling and deprotection steps. For example, a 99% yield at each of the 140 steps in the synthesis of a 70-mer peptide results in a 24% overall theoretical yield, which highlights the importance of optimizing each step.[7]

Experimental Protocols

Solid-Phase Synthesis of a Palmitoylated Peptide

This protocol describes the manual solid-phase synthesis of a generic palmitoylated peptide using this compound on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Incorporation of this compound:

-

Follow the same coupling procedure as in step 3, using this compound. Due to the hydrophobic nature of the lipidated amino acid, longer coupling times or the use of a stronger coupling agent like HATU may be necessary. It is also advisable to use a solvent mixture with better solubilizing properties, such as DMF/DCM (1:1).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

Purification of the Palmitoylated Peptide by RP-HPLC

Materials:

-

Crude palmitoylated peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and ACN with 0.1% TFA.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient for lipopeptides starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic compounds. An example gradient is a linear increase from 30% to 90% B over 30 minutes. The optimal gradient will depend on the specific lipopeptide.

-

Flow Rate: 1 mL/min for an analytical column.

-

Detection: UV absorbance at 210-220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.

Characterization by Mass Spectrometry

Procedure:

-

Sample Preparation: Dissolve the purified lipopeptide in a suitable solvent for mass spectrometry analysis (e.g., 50% ACN in water with 0.1% formic acid).

-

Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Data Interpretation: Confirm the molecular weight of the synthesized lipopeptide by comparing the experimental mass-to-charge ratio (m/z) with the theoretical value. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[8][9][10] The palmitoyl group is generally stable under common fragmentation conditions.[9]

TLR2 Activation Assay

This protocol describes a cell-based assay to determine the ability of a synthesized lipopeptide to activate the TLR2 signaling pathway.

Materials:

-

HEK-Blue™ hTLR2 cells (InvivoGen) or a similar reporter cell line expressing human TLR2.

-

Synthesized lipopeptide.

-

Pam2CSK4 or Pam3CSK4 (positive control).

-

Cell culture medium and supplements.

-

QUANTI-Blue™ solution or a similar substrate for secreted alkaline phosphatase (SEAP).

-

96-well plate.

-

Spectrophotometer.

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR2 cells in a 96-well plate and incubate overnight.

-

Cell Stimulation:

-

Prepare serial dilutions of the synthesized lipopeptide and the positive control.

-

Add the lipopeptide solutions to the cells and incubate for 24 hours.

-

-

SEAP Detection:

-

Add QUANTI-Blue™ solution to each well.

-

Incubate for 1-3 hours at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 620-655 nm.

-